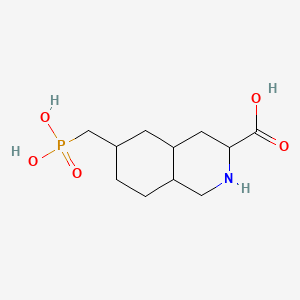
(-)-6-Phosphonomethyl-deca-hydroisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves several steps. One of the primary methods includes the preparation of decahydro-6-isoquinolone derivatives, which serve as initial building blocks . These derivatives undergo further chemical modifications to introduce the phosphonomethyl and carboxylic acid groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring purity and yield optimization.
Análisis De Reacciones Químicas
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and interactions with other molecules.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves its interaction with NMDA receptors. By binding to these receptors, the compound prevents the influx of calcium ions (Ca2+) into neurons, which is crucial for synaptic transmission and plasticity . This inhibition helps protect neurons from excitotoxicity induced by excessive glutamate release, a common feature in neurodegenerative diseases .
Comparación Con Compuestos Similares
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid can be compared with other phosphonate-containing compounds, such as:
Adefovir: An acyclic nucleoside phosphonate used as an antiviral agent.
Tenofovir: Another antiviral agent with a similar phosphonate structure.
Cidofovir: Used in the treatment of viral infections, also containing a phosphonate group.
What sets decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid apart is its specific action as an NMDA receptor antagonist, which is not a common feature among the other phosphonate compounds listed above .
Propiedades
IUPAC Name |
6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
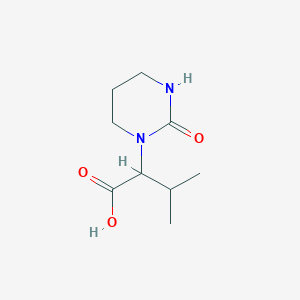
![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)

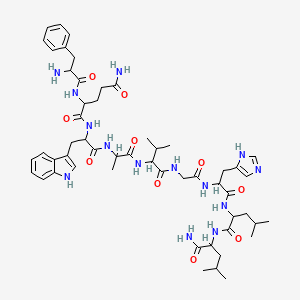
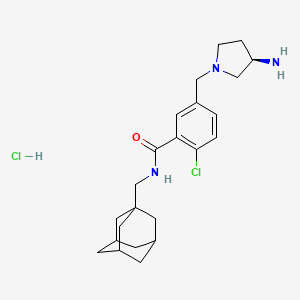
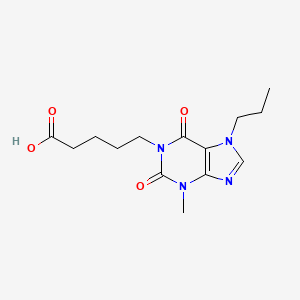
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
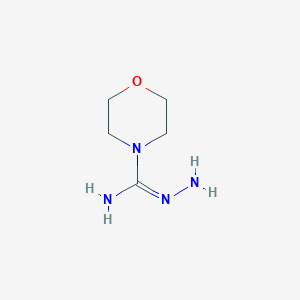
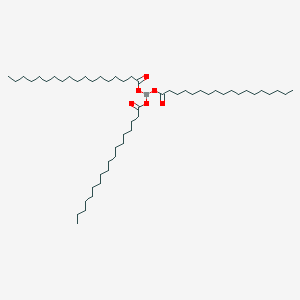
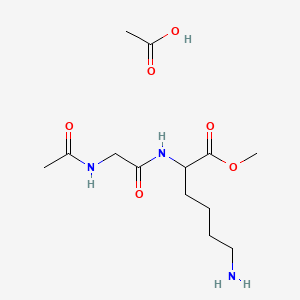
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
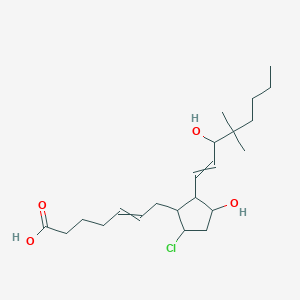
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
